2-Aminopirimidina-5-carbonitrilo

Descripción general

Descripción

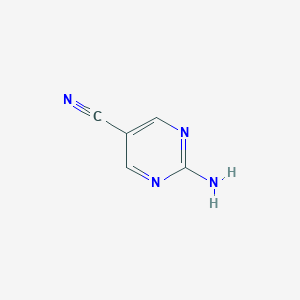

2-Aminopyrimidine-5-carbonitrile is an organic compound with the molecular formula C5H4N4. It consists of a pyrimidine ring substituted with an amino group at the second position and a nitrile group at the fifth position. This compound is a colorless to yellowish solid, soluble in water and most organic solvents. It has a melting point of approximately 300-310°C and exhibits high thermal stability .

Aplicaciones Científicas De Investigación

2-Aminopyrimidine-5-carbonitrile has a wide range of scientific research applications:

Chemistry: It serves as an important intermediate in organic synthesis for the preparation of various heterocyclic compounds.

Industry: The compound is utilized in the production of pesticides and other agrochemicals.

Safety and Hazards

2-Aminopyrimidine-5-carbonitrile is associated with several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring appropriate exhaust ventilation at places where dust is formed .

Direcciones Futuras

One of the future directions for 2-Aminopyrimidine-5-carbonitrile is in the field of solar cells. Quantum chemistry calculations of energies, geometries, electronic structures, polarizabilities, and hyperpolarizabilities of organic dye sensitizer 2-aminopyrimidine-5-carbonitrile were studied based on ab initio HF and Density Functional Theory (DFT) using the hybrid functionals B3LYP . The study suggests that 2-aminopyrimidine-5-carbonitrile could be used as a dye sensitizer in solar cells .

Mecanismo De Acción

Target of Action

2-Aminopyrimidine-5-carbonitrile primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. It has been identified as a key target in various cancers, including colorectal carcinoma, hepatocellular carcinoma, breast cancer, and non-small cell lung cancer .

Mode of Action

This compound acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling . This results in the suppression of cell proliferation and induction of apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by 2-Aminopyrimidine-5-carbonitrile is the EGFR signaling pathway . By inhibiting EGFR, this compound disrupts the downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are involved in cell survival, growth, and proliferation . Additionally, it has been suggested that this compound may inhibit the methionine biosynthesis pathway .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and no P-gp substrate activity . Its lipophilicity (Log Po/w) ranges from -0.43 to 0.81, indicating a balance between hydrophilic and lipophilic properties that could influence its bioavailability .

Result of Action

The inhibition of EGFR by 2-Aminopyrimidine-5-carbonitrile leads to a decrease in cell proliferation and an increase in apoptosis in various cancer cell lines . For instance, it has been shown to arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in HCT-116, HepG-2, and MCF-7 cells .

Análisis Bioquímico

Biochemical Properties

2-Aminopyrimidine-5-carbonitrile has been found to interact with various enzymes and proteins. For instance, it has been used in the synthesis of pyrimidine-5-carbonitrile derivatives, which are known to inhibit the epidermal growth factor receptor (EGFR) . The nature of these interactions involves the compound mimicking ATP, thereby inhibiting the tyrosine kinase activity of EGFR .

Cellular Effects

The cellular effects of 2-Aminopyrimidine-5-carbonitrile are primarily observed through its derivatives. These derivatives have shown cytotoxic activities against various human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . They influence cell function by arresting the cell cycle at the G2/M phase and inducing significant apoptotic effects .

Molecular Mechanism

The molecular mechanism of 2-Aminopyrimidine-5-carbonitrile involves its interaction with EGFR. As an ATP mimicking tyrosine kinase inhibitor, it binds to the ATP-binding site of EGFR, thereby inhibiting the receptor’s kinase activity . This results in changes in gene expression and cellular signaling pathways, leading to the observed cytotoxic effects .

Temporal Effects in Laboratory Settings

Its derivatives have been observed to induce cell cycle arrest and apoptosis over time .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Aminopyrimidine-5-carbonitrile can be synthesized through various methods. One common method involves the amination and cyano reaction of pyrimidine derivatives. For example, 2-aminopyrimidine can be reacted with hydrocyanic acid to form the calcium phosphate salt . Another method involves the use of chitosan as a catalyst for the synthesis of 2-aminopyrimidine-5-carbonitrile derivatives from guanidines, aldehydes, and cyanoketones under mild reaction conditions at 85°C .

Industrial Production Methods

Industrial production of 2-aminopyrimidine-5-carbonitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial-scale production.

Análisis De Reacciones Químicas

Types of Reactions

2-Aminopyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Condensation Reactions: It can undergo condensation reactions with aldehydes and ketones to form various derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic conditions.

Condensation: Aldehydes and ketones in the presence of catalysts like chitosan or zinc chloride.

Cyclization: Cyclization reactions often require acidic or basic conditions and elevated temperatures.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have significant biological and pharmacological activities.

Comparación Con Compuestos Similares

2-Aminopyrimidine-5-carbonitrile can be compared with other similar compounds, such as:

2-Amino-4,6-dichloropyrimidine: This compound has similar structural features but different reactivity and applications.

2-Amino-5-cyanopyrimidine: Another closely related compound with similar chemical properties but distinct biological activities.

Pyrimidine-5-carbonitrile derivatives: These derivatives exhibit a range of biological activities, including anticancer and antimicrobial properties.

The uniqueness of 2-aminopyrimidine-5-carbonitrile lies in its versatile reactivity and wide range of applications in various fields of research and industry.

Propiedades

IUPAC Name |

2-aminopyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c6-1-4-2-8-5(7)9-3-4/h2-3H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUSFEKWVIFWTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396795 | |

| Record name | 2-aminopyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1753-48-6 | |

| Record name | 2-Amino-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1753-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-aminopyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the advantages of using chitosan as a catalyst in the synthesis of 2-aminopyrimidine-5-carbonitrile derivatives?

A1: Chitosan, a naturally occurring biopolymer, offers several advantages as a catalyst in synthesizing 2-aminopyrimidine-5-carbonitrile derivatives [, ]. Firstly, it functions efficiently without any post-modification, utilizing its active –NH2 and –OH groups for catalysis [, ]. This eliminates the need for complex and potentially costly modification procedures. Secondly, chitosan promotes the reaction under mild conditions (85 °C) in the absence of solvent [, ], contributing to a greener and more sustainable approach. Finally, chitosan can be reused [, ], making it a cost-effective and environmentally friendly catalyst.

Q2: What is the general synthetic approach for preparing diverse 2-aminopyrimidine-5-carbonitrile derivatives?

A2: A versatile method for synthesizing a library of diverse 2-aminopyrimidine-5-carbonitrile derivatives involves a three-component reaction []. This reaction typically combines a guanidine, an aldehyde, and a cyanoketone, followed by spontaneous aromatization to yield the final product []. This strategy allows for the incorporation of various substituents into the 2-aminopyrimidine-5-carbonitrile scaffold, enabling the exploration of structure-activity relationships and the development of compounds with potentially enhanced properties.

Q3: Have there been any computational studies on 2-aminopyrimidine-5-carbonitrile, and what is their significance?

A3: Yes, quantum chemistry calculations have been performed on 2-aminopyrimidine-5-carbonitrile to evaluate its potential as a dye sensitizer for solar cells []. These studies provide insights into the electronic structure and properties of the compound, which are crucial for understanding its behavior in photovoltaic devices. Computational modeling can guide the development of more efficient dye sensitizers for solar energy conversion.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

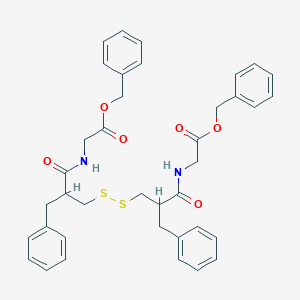

amino]methyl]-3-nitro-4-(phenylmethoxy)benzenemethanol](/img/structure/B129594.png)

![5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one](/img/structure/B129601.png)

![6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B129616.png)